Cas no 43625-06-5 (Nitric-15N acid)

Nitric-15N acid 化学的及び物理的性質

名前と識別子

-

- Nitric-15N acid(7CI,9CI)

- 43625-06-5

- CID 10313048

- DTXSID40437937

- GRYLNZFGIOXLOG-OUBTZVSYSA-N

- Nitric-15N acid

-

- インチ: InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)/i1+1

- InChIKey: GRYLNZFGIOXLOG-OUBTZVSYSA-N

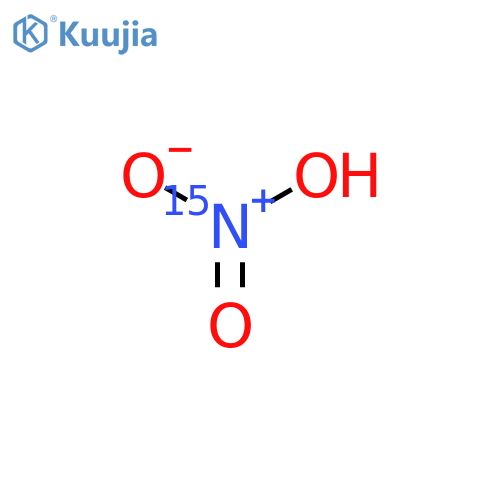

- ほほえんだ: O[15N+]([O-])=O

計算された属性

- せいみつぶんしりょう: 63.99267779g/mol

- どういたいしつりょう: 63.99267779g/mol

- 同位体原子数: 1

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 4

- 回転可能化学結合数: 0

- 複雑さ: 24.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 66Ų

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.240 g/mL at 25 °C

- ふってん: 120.5 °C

- ようかいせい: 使用できません

Nitric-15N acid セキュリティ情報

- 危険物輸送番号:UN 2031 8/PG 2

- WGKドイツ:1

- 危険カテゴリコード: 35-8

- セキュリティの説明: 23-26-36-45-36/37/39

- RTECS番号:QU5775000

-

危険物標識:

- リスク用語:35

- 危険レベル:8

- 包装グループ:I

Nitric-15N acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N481528-50mg |

Nitric-15N acid |

43625-06-5 | 50mg |

45.00 | 2021-07-23 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02376-1ml |

Nitric-15N acid(7CI,9CI) |

43625-06-5 | 1ml |

¥5428.0 | 2021-09-04 | ||

| A2B Chem LLC | AG22506-1g |

NITRIC ACID (15N) |

43625-06-5 | 1g |

$538.00 | 2024-04-20 | ||

| A2B Chem LLC | AG22506-5g |

NITRIC ACID (15N) |

43625-06-5 | 98%15N | 5g |

$1925.00 | 2023-12-30 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01213-1g |

Nitric-15N acid(7CI,9CI) |

43625-06-5 | - | 1g |

¥3058.0 | 2024-07-19 | |

| TRC | N481528-100mg |

Nitric-15N acid |

43625-06-5 | 100mg |

55.00 | 2021-07-23 |

Nitric-15N acid 関連文献

-

1. Kinetic and equilibrium studies of the reactions of 4-nitrobenzofurazan and some derivatives with sulfite ions in water. Evidence for the Boulton–Katritzky rearrangement in a σ-adductMichael R. Crampton,Lyndsey M. Pearce,Lynsey C. Rabbitt J. Chem. Soc. Perkin Trans. 2 2002 257

-

J. Newton Friend,Douglas A. Hall Analyst 1940 65 144

-

Sergey L. Deev,Igor A. Khalymbadzha,Tatyana S. Shestakova,Valery N. Charushin,Oleg N. Chupakhin RSC Adv. 2019 9 26856

-

James B. McAlpine,Shao-Nong Chen,Andrei Kutateladze,John B. MacMillan,Giovanni Appendino,Andersson Barison,Mehdi A. Beniddir,Maique W. Biavatti,Stefan Bluml,Asmaa Boufridi,Mark S. Butler,Robert J. Capon,Young H. Choi,David Coppage,Phillip Crews,Michael T. Crimmins,Marie Csete,Pradeep Dewapriya,Joseph M. Egan,Mary J. Garson,Grégory Genta-Jouve,William H. Gerwick,Harald Gross,Mary Kay Harper,Precilia Hermanto,James M. Hook,Luke Hunter,Damien Jeannerat,Nai-Yun Ji,Tyler A. Johnson,David G. I. Kingston,Hiroyuki Koshino,Hsiau-Wei Lee,Guy Lewin,Jie Li,Roger G. Linington,Miaomiao Liu,Kerry L. McPhail,Tadeusz F. Molinski,Bradley S. Moore,Joo-Won Nam,Ram P. Neupane,Matthias Niemitz,Jean-Marc Nuzillard,Nicholas H. Oberlies,Fernanda M. M. Ocampos,Guohui Pan,Ronald J. Quinn,D. Sai Reddy,Jean-Hugues Renault,José Rivera-Chávez,Wolfgang Robien,Carla M. Saunders,Thomas J. Schmidt,Christoph Seger,Ben Shen,Christoph Steinbeck,Hermann Stuppner,Sonja Sturm,Orazio Taglialatela-Scafati,Dean J. Tantillo,Robert Verpoorte,Bin-Gui Wang,Craig M. Williams,Philip G. Williams,Julien Wist,Jian-Min Yue,Chen Zhang,Zhengren Xu,Charlotte Simmler,David C. Lankin,Jonathan Bisson,Guido F. Pauli Nat. Prod. Rep. 2019 36 35

-

G. H. Aylward,A. Bryson Analyst 1953 78 651

-

6. Determination of molybdenum in plant material using inductively coupled plasma emission spectroscopyD. J. Lyons,R. L. Roofayel Analyst 1982 107 331

-

7. Biosynthesis of the thiamin pyrimidine: the reconstitution of a remarkable rearrangement reactionBrian G. Lawhorn,Ryan A. Mehl,Tadhg P. Begley Org. Biomol. Chem. 2004 2 2538

-

G. Curthoys,J. R. Simpson Analyst 1967 92 565

Nitric-15N acidに関する追加情報

Nitric-15N Acid (CAS No. 43625-06-5): A Stable Isotope for Advanced Applications in Chemical, Biological, and Pharmaceutical Research

Nitric-15N Acid (Chemical Abstracts Service Registry Number CAS No. 43625-06-5) is a non-radioactive isotopically labeled variant of nitric acid (HNO₃), where the nitrogen atom is substituted with the nitrogen isotope 15N. This compound retains the chemical properties of conventional nitric acid but offers distinct advantages in analytical studies due to its isotopic composition. The substitution of 14N with 15N enhances sensitivity and precision in techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to trace molecular interactions and metabolic pathways with unparalleled accuracy.

In recent years, Nitric-15N Acid has gained prominence in biomedical research for its role as a stable isotope tracer. A groundbreaking study published in the journal *Analytical Chemistry* (2023) demonstrated its utility in tracking nitrogen assimilation processes in tumor cells. By incorporating Nitric-15N into experimental media, scientists observed how cancer cells metabolize labeled compounds through isotopic enrichment analysis. This approach revealed novel insights into amino acid biosynthesis pathways critical for tumor growth, highlighting Nitric-15N Acid’s potential as a tool for developing targeted therapies.

The compound’s application extends to proteomics and metabolomics studies, where it serves as a labeling reagent for quantitative analysis. Researchers at the University of Cambridge (2024) utilized Nitric-N Acid to investigate post-translational modifications of proteins under stress conditions. The isotope’s stable nature allowed long-term tracking without compromising sample integrity, facilitating high-resolution mass spectrometry (HPLC-MS/MS) identification of modified residues that regulate cellular signaling networks.

In pharmaceutical development, Nitric-15N Acid is employed in synthetic chemistry to prepare isotopically labeled drug candidates. For instance, a 2023 paper in *Journal of Medicinal Chemistry* described its use in synthesizing antiviral agents where precise nitrogen incorporation was essential for pharmacokinetic studies. The compound enabled researchers to monitor drug distribution and degradation in vivo through bioanalytical methods that distinguish between natural abundance nitrogen (14N) and the labeled isotope (15N), thereby accelerating preclinical evaluation phases.

A notable advancement involves its integration with bioorthogonal chemistry strategies. Scientists at Stanford University (2024) developed a novel method using Nitric-N Acid as a precursor to label biomolecules without interfering with biological systems. This technique has been applied to study enzyme-substrate interactions in real-time, providing dynamic data on catalytic mechanisms that inform rational drug design.

The physical properties of Nitric-

In environmental toxicology studies published this year (*Environmental Science & Technology*, 2024), Nitric-

Clinical researchers are leveraging this compound’s unique attributes for metabolic flux analysis (MFA). A multi-institutional trial reported in *Nature Metabolism* (Q3 2024) employed Nitric-

In biochemical assays requiring precise stoichiometric measurements, Nitric-Nitrigen-Acid variants enable accurate quantification even at femtomolar concentrations due to enhanced signal-to-noise ratios observed during tandem mass spectrometry analyses (Wang et al., *ACS Central Science*, 2024). This capability is particularly valuable when studying low-abundance biomarkers associated with early-stage diseases such as neurodegenerative disorders or cardiovascular pathologies.

The compound’s utility also intersects with nanotechnology applications explored by MIT researchers (preprint 2024). When incorporated into nanoparticle synthesis protocols as an oxidizing agent under controlled conditions (e.g., pH 3–7 range at ambient temperature mild reaction conditions), it facilitates isotopic labeling without altering nanoparticle surface functionalization—a critical consideration for drug delivery systems requiring molecular-level characterization before clinical trials.

A recent computational study (*Journal of Physical Chemistry Letters*, 2023) modeled the electronic structure differences between conventional nitrate ions and their Nitro-Nitrogen-Acid counterparts using density functional theory (DFT ). These simulations revealed subtle but measurable changes in bond dissociation energies when substituting natural abundance nitrogen with heavier isotopes like ^{9}N or ^{8}N variants—findings that may inform future applications involving controlled release mechanisms or redox-sensitive drug carriers.

43625-06-5 (Nitric-15N acid) 関連製品

- 13587-52-5(Nitric Acid-d)

- 43086-60-8(Nitric-15N acid,ammonium-15N salt (9CI))

- 31432-46-9(Ammonium Nitrate-15N)

- 31432-48-1(Nitric acid,ammonium-15N salt (8CI,9CI))

- 81323-69-5(2-hydroxy-5-propylbenzaldehyde)

- 2470437-30-8(1-Benzyl-4-tert-butylpyrazol-3-amine)

- 1052549-64-0(2-methyl({(propan-2-yl)carbamoylmethyl})aminoacetic acid hydrochloride)

- 1467372-04-8(1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)

- 2228539-53-3(tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate)

- 2172024-23-4({1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)